2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide is a chemical compound with a unique structure featuring a pyrazole ring, a dinitrophenoxy group, and a bromomethyl substitution. The combination of these elements provides the compound with distinct properties that can be harnessed in various scientific applications.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N5O6/c1-10-17(20)18(19(21,22)23)25-26(10)9-16(29)24-11-2-4-14(5-3-11)34-15-7-12(27(30)31)6-13(8-15)28(32)33/h2-8H,9H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROMQVRCKXGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes typically involve the condensation of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-(3,5-dinitrophenoxy)aniline in the presence of suitable catalysts and solvents. Reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity. Industrial production methods scale up these processes, often incorporating automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which this compound exerts its effects varies based on its application. In biochemical contexts, it interacts with specific molecular targets, influencing pathways such as enzyme activity or signal transduction. The trifluoromethyl and nitrophenoxy groups play key roles in binding interactions, determining the compound's specificity and efficacy.
Comparison with Similar Compounds
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